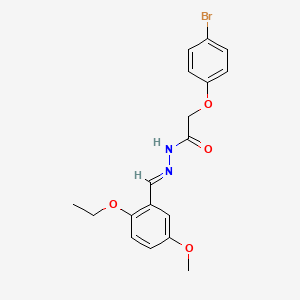![molecular formula C17H19N3O B3860696 N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3860696.png)
N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
Descripción general
Descripción
N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as MAA, is a chemical compound with potential biological and medicinal applications. MAA is a hydrazone derivative that has been synthesized and studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, several studies have suggested that this compound may act by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been reported to scavenge reactive oxygen species and inhibit the activity of enzymes involved in oxidative stress. Furthermore, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell lines and animal models. This compound has also been shown to scavenge reactive oxygen species and reduce oxidative stress in cells. Furthermore, this compound has been reported to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize and purify, and its structure can be easily characterized using various spectroscopic techniques. This compound has also been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo studies. However, the limitations of this compound include its low solubility in water and its potential to form aggregates in solution, which may affect its biological activity.
Direcciones Futuras
There are several future directions for the study of N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to further investigate the mechanism of action of this compound and its potential targets in various biological systems. Another direction is to explore the potential use of this compound in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the development of novel derivatives of this compound with improved solubility and bioactivity may lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential biological and medicinal applications. Several studies have reported the anti-inflammatory and antioxidant activities of this compound. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species in various cell lines and animal models. This compound has also been reported to have antimicrobial activity against several bacterial and fungal strains. Furthermore, this compound has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(2-methylanilino)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-7-9-15(10-8-13)11-19-20-17(21)12-18-16-6-4-3-5-14(16)2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJNIVWWJBKIBY-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)CNC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-3-{1-cyano-2-[2-(trifluoromethyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860617.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3860640.png)

![5-amino-3-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860650.png)




![1-(2-chlorophenoxy)-3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-2-propanol hydrochloride](/img/structure/B3860688.png)
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3860704.png)
![3-benzyl-5-[(1,1-dioxido-2,3-dihydro-3-thienyl)methyl]-1H-1,2,4-triazole](/img/structure/B3860713.png)
![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3860721.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3860723.png)
